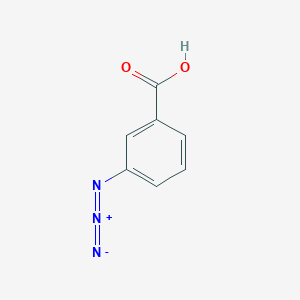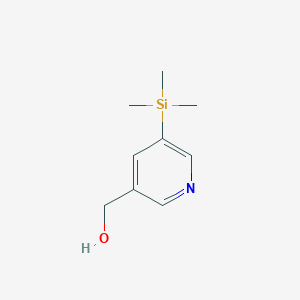
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-hydroxymethylpyridine.
Silylation Reaction: The hydroxymethyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base such as triethylamine.
Substitution Reaction: The protected intermediate undergoes a substitution reaction with a suitable reagent to introduce the trimethylsilyl group at the 5-position of the pyridine ring.
Deprotection: The final step involves deprotecting the hydroxymethyl group to yield 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI).
Industrial Production Methods: Industrial production of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds can be used under controlled conditions.
Major Products:
Oxidation: Formation of (5-Trimethylsilylpyridin-3-yl)aldehyde or (5-Trimethylsilylpyridin-3-yl)carboxylic acid.
Reduction: Formation of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) or (5-Trimethylsilylpyridin-3-yl)amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential therapeutic applications and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) can be compared with other similar compounds, such as:
(5-Trimethylsilylpyridin-2-yl)methanol: Similar structure but with the trimethylsilyl group at the 2-position.
(5-Trimethylsilylpyridin-4-yl)methanol: Similar structure but with the trimethylsilyl group at the 4-position.
(5-Trimethylsilylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
The uniqueness of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(5-trimethylsilylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGKYDBFAKBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
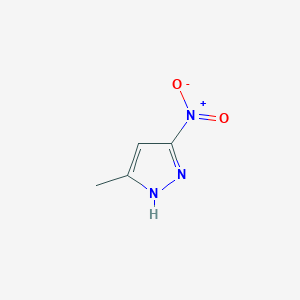

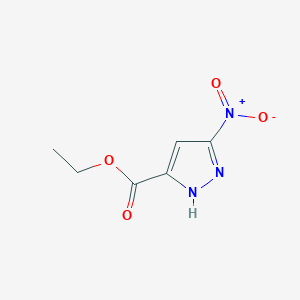
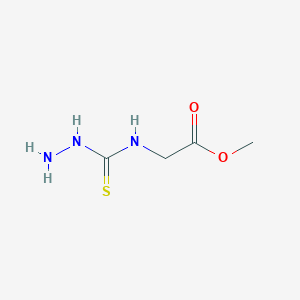

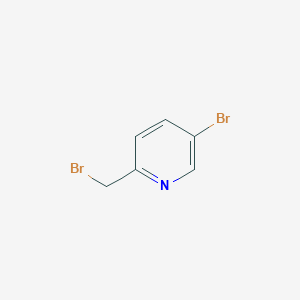



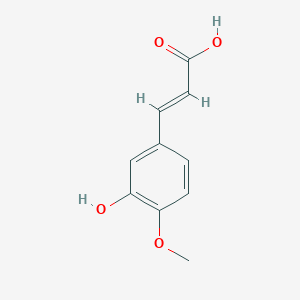
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
